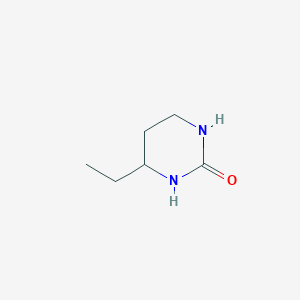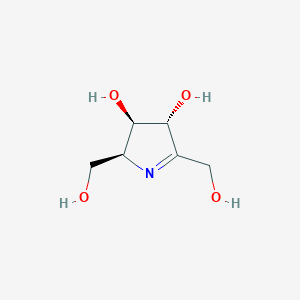
(2S,3R,4R)-2,5-bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R,4R)-2,5-bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol, also known as 2,3,4,5-tetrahydroxypipecolic acid (THPP), is a naturally occurring amino acid derivative found in various plants and microorganisms. THPP has been found to possess various biological activities, including antitumor, antiviral, and immunomodulatory effects.
作用機序
The exact mechanism of action of THPP is not fully understood. However, studies have suggested that THPP may exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. THPP has also been found to inhibit the activity of various enzymes involved in the replication of influenza A virus and HIV. In addition, THPP has been shown to enhance the activity of natural killer cells by increasing the expression of activating receptors on the surface of these cells.
生化学的および生理学的効果
THPP has been found to possess various biochemical and physiological effects. Studies have shown that THPP can induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis. THPP has also been found to inhibit the activity of various enzymes involved in the replication of influenza A virus and HIV. In addition, THPP has been shown to enhance the activity of natural killer cells by increasing the expression of activating receptors on the surface of these cells.
実験室実験の利点と制限
One advantage of THPP is that it is a naturally occurring compound that can be easily synthesized from L-threonine. This makes it a relatively inexpensive compound for use in lab experiments. However, one limitation of THPP is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for research on THPP. One area of research could be to further investigate the mechanism of action of THPP, particularly its ability to induce apoptosis in cancer cells. Another area of research could be to investigate the potential use of THPP as a therapeutic agent for various diseases, including cancer and viral infections. Finally, future research could focus on developing new synthesis methods for THPP that are more efficient and cost-effective.
合成法
THPP can be synthesized from L-threonine through a series of chemical reactions. The first step involves the conversion of L-threonine to L-serine using a threonine dehydratase enzyme. The resulting L-serine is then converted to (2S,3R,4R)-2,5-bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diolahydroxypipecolic acid lactone through a series of chemical reactions. The lactone is then hydrolyzed to produce THPP.
科学的研究の応用
THPP has been found to possess various biological activities that make it an interesting compound for scientific research. Studies have shown that THPP has antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. THPP has also been found to possess antiviral activity against influenza A virus and human immunodeficiency virus (HIV). In addition, THPP has been shown to possess immunomodulatory effects, including the ability to stimulate the production of cytokines and enhance the activity of natural killer cells.
特性
CAS番号 |
198691-31-5 |
|---|---|
製品名 |
(2S,3R,4R)-2,5-bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol |
分子式 |
C6H11NO4 |
分子量 |
161.16 g/mol |
IUPAC名 |
(2S,3R,4R)-2,5-bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol |
InChI |
InChI=1S/C6H11NO4/c8-1-3-5(10)6(11)4(2-9)7-3/h3,5-6,8-11H,1-2H2/t3-,5+,6+/m0/s1 |
InChIキー |
YACWZQLEGQUPOG-OTWZMJIISA-N |
異性体SMILES |
C([C@H]1[C@H]([C@@H](C(=N1)CO)O)O)O |
SMILES |
C(C1C(C(C(=N1)CO)O)O)O |
正規SMILES |
C(C1C(C(C(=N1)CO)O)O)O |
同義語 |
2H-Pyrrole-2,5-dimethanol,3,4-dihydro-3,4-dihydroxy-,(2-alpha-,3-alpha-,4-bta-)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



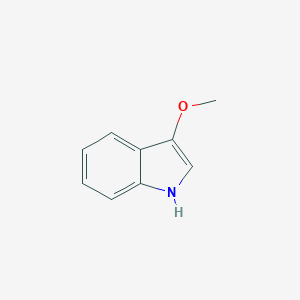
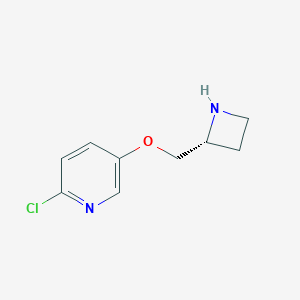
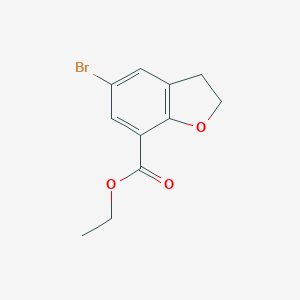
![[2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](dichloro)methylsilane](/img/structure/B178177.png)
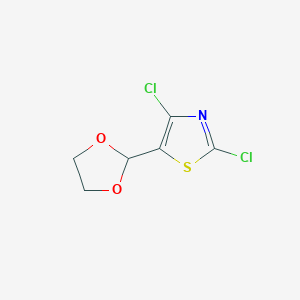

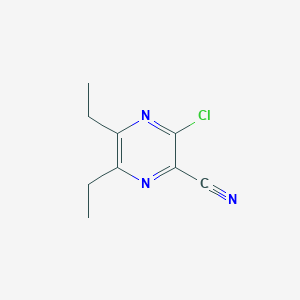
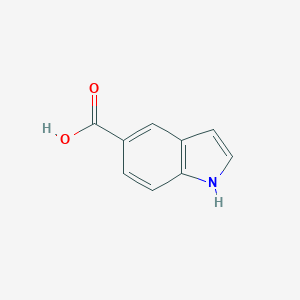
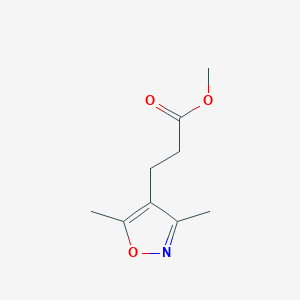
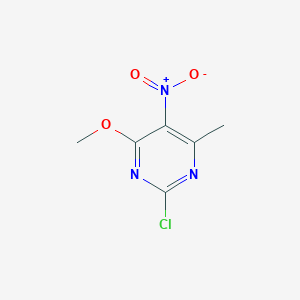
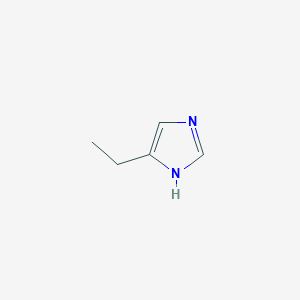
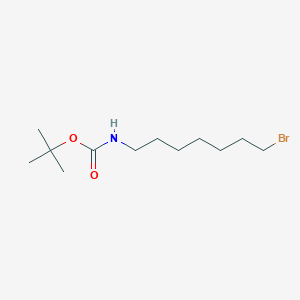
![Thieno[2,3-d]pyrimidine-2,4-diamine](/img/structure/B178192.png)
